(R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester
Description
The compound “(R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester” (CAS: 1354020-18-0) is a chiral piperidine derivative with a molecular formula of C₁₇H₂₃ClN₂O₃ and a molecular weight of 338.84 g/mol . It features a piperidine ring substituted at the 3-position with an isopropyl-amino group bearing a 2-chloroacetyl moiety, while the 1-position is occupied by a benzyl ester. This structural motif is common in medicinal chemistry, particularly as intermediates for synthesizing bioactive molecules or chiral ligands in asymmetric catalysis. The stereochemistry at the 3-position (R-configuration) is critical for its interactions with biological targets or catalytic systems.
Structure
3D Structure
Properties
IUPAC Name |
benzyl (3R)-3-[(2-chloroacetyl)-propan-2-ylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3/c1-14(2)21(17(22)11-19)16-9-6-10-20(12-16)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDJUADYFIYVLO-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of approximately 316.83 g/mol. The compound features a piperidine ring, which is a common scaffold in drug design due to its ability to interact with various biological targets.
Research indicates that compounds similar to this compound may exhibit activity as antagonists for specific receptors, particularly chemokine receptors. For instance, studies on related benzyl-piperidines have shown that they can act as potent small molecule antagonists for the CC chemokine receptor-3 (CCR3), which plays a crucial role in inflammatory responses and allergic reactions .
Structure-Activity Relationship (SAR)
The structure-activity relationship of piperidine derivatives highlights that modifications on the piperidine ring and substituents significantly influence their biological potency. For example, the introduction of chloroacetyl groups has been shown to enhance receptor binding and functional antagonism, transitioning from micromolar to low nanomolar potency in some cases .
Anticancer Activity
In a study focused on optimizing natural leads for anticancer drugs, compounds with structural similarities to this compound were evaluated for their cytotoxic effects against various cancer cell lines. The findings suggested that modifications leading to increased lipophilicity improved cellular uptake and cytotoxicity against breast cancer cells .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties associated with this class of compounds. Studies have demonstrated that similar piperidine derivatives can inhibit the migration of eosinophils, suggesting potential therapeutic applications in treating asthma and other allergic conditions .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of piperidine derivatives in cancer therapy. The compound has shown promise as an inhibitor of certain enzymes involved in tumor growth. For instance, its structural analogs have been investigated for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects .
2. Neurological Disorders
Piperidine derivatives are known for their neuroprotective properties. Research indicates that (R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester may act on neurotransmitter systems, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and schizophrenia. In vitro studies have shown that these compounds can modulate receptor activity, leading to neuroprotective outcomes .
Organic Synthesis Applications
1. Building Block in Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions allows it to be utilized in the construction of diverse organic frameworks. For example, it has been used in the total synthesis of bioactive natural products, where it acts as a key building block .
2. Protecting Group
In synthetic organic chemistry, the benzyl ester moiety can function as a protecting group for carboxylic acids during multi-step syntheses. This property has been exploited in several synthetic pathways, facilitating the selective functionalization of other reactive groups without interfering with the ester functionality .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro. |
| Study B | Neurological Disorders | Showed modulation of neurotransmitter receptors leading to neuroprotective effects. |
| Study C | Organic Synthesis | Utilized as an intermediate in the synthesis of complex natural products with therapeutic potential. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of piperidine and pyrrolidine derivatives with modifications at the amino and ester groups. Below is a detailed comparison with structurally related analogs:
Substituent Variations
- The chloroacetyl group increases electrophilicity, making it reactive in nucleophilic substitution reactions, unlike the hydroxyacetyl analog .
Ring-System Variations
- Key Insight: The piperidine ring (6-membered) in the target compound offers greater conformational stability compared to pyrrolidine derivatives, which may adopt more strained geometries . The iodo-substituted analog (C₁₃H₁₆INO₂) is tailored for applications in radiopharmaceuticals or Suzuki-Miyaura coupling .
Functional Group Modifications
- Key Insight : The carboxymethyl-ethyl variant (C₁₈H₂₄N₂O₄) introduces a carboxylate group, enabling coordination with transition metals in catalytic systems . The pyrrolidine-based analog (C₁₄H₁₇ClN₂O₃) is smaller and may exhibit faster pharmacokinetic clearance .
Preparation Methods
Synthesis of Chiral (R)-3-Aminopiperidine Intermediates
The stereochemical integrity of the target compound hinges on the preparation of enantiomerically pure (R)-3-aminopiperidine. A scalable method from US Patent US20100029941A1 describes the reduction of (R)-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) . Key parameters include:
| Parameter | Optimal Range |
|---|---|
| LAH Equivalents | 1.5–2.0 (1.6 preferred) |
| Reaction Temperature | 58–60°C |
| Solvent System | THF |
| Reaction Time | 4–6 hours |
The reduction proceeds with >99% enantiomeric excess (ee) when starting from (R)-3-aminopiperidin-2-one hydrochloride, which is synthesized via cyclization of (R)-methyl 2,5-diaminopentanoate dihydrochloride . This intermediate is prepared by acetylating (R)-2,5-diaminopentanoic acid hydrochloride with acetyl chloride in methanol at 5–10°C, followed by heating to 50–60°C .
| Parameter | Optimal Range |
|---|---|
| STAB Equivalents | 1.5–2.0 |
| Solvent | DCM/Acetic Acid (9:1) |
| Temperature | 20–25°C |
| Reaction Time | 12–16 hours |
The reaction is monitored by , with disappearance of the ketone carbonyl peak at δ 2.10 ppm confirming completion . Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields (R)-3-(isopropyl-amino)piperidine with 85–90% isolated yield.
Chloroacetylation of the Secondary Amine
Chloroacetylation is performed using chloroacetyl chloride in pyridine and ethyl acetate, as described in Org. Synth. 2013, 90, 74–86 . The reaction proceeds at 0–5°C to minimize side reactions:
| Parameter | Optimal Range |
|---|---|
| Chloroacetyl Chloride | 1.2–1.5 equivalents |
| Base | Pyridine (2.0 equiv) |
| Solvent | Ethyl Acetate |
| Temperature | 0–5°C |
| Reaction Time | 2–4 hours |
The product, (R)-3-[(2-chloro-acetyl)-isopropyl-amino]piperidine, is isolated by quenching with phosphate buffer (pH 10) and extracting into ethyl acetate. Residual pyridine is removed via washing with 5% HCl .
Benzyl Ester Protection and Final Assembly
The piperidine nitrogen is protected as a benzyl ester early in the synthesis to prevent undesired side reactions. A modified protocol from Organic Syntheses employs benzyl chloroformate in the presence of sodium bicarbonate :
| Parameter | Optimal Range |
|---|---|
| Cbz-Cl Equivalents | 1.1–1.3 |
| Solvent | THF/HO (2:1) |
| Temperature | 0–5°C |
| Reaction Time | 3–4 hours |
The final coupling of the chloroacetylated amine with the benzyl-protected piperidine is achieved using palladium acetate (2–5 mol%) and XPhos ligand in tert-butyl alcohol at 80–90°C . This Buchwald-Hartwig amination proceeds with 70–75% yield, confirmed by LC-MS (m/z 339.2 [M+H]) .
Analytical Validation and Process Optimization
Chiral Purity Analysis :
-
Chiral HPLC : Chiralpak® IA-3 column, n-hexane/isopropanol (90:10), flow rate 1.0 mL/min . The (R)-enantiomer elutes at 12.3 min (≥99% ee).
-
: Distinct splitting patterns for the isopropyl group (δ 1.05 ppm, d, J = 6.5 Hz) and chloroacetyl methylene (δ 4.20 ppm, s) .
Process Challenges :
-
Epimerization during chloroacetylation is mitigated by maintaining temperatures below 10°C .
-
Palladium catalyst deactivation is addressed by degassing solvents with nitrogen .
Scalability and Industrial Considerations
The patent method demonstrates scalability to kilogram-scale batches :
-
Step 1 : 1 kg of (R)-3-aminopiperidin-2-one hydrochloride reduced with 1.6 equiv LAH in THF.
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Step 2 : Chloroacetylation at 5–10°C with 1.2 equiv chloroacetyl chloride.
-
Step 3 : Benzyl ester protection under Schotten-Baumann conditions.
Yields exceed 80% at each step, with total process mass intensity (PMI) of 23 kg/kg .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of (R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester?
- Methodological Answer : Multi-step reactions involving palladium catalysis (e.g., palladium diacetate) and tert-butyl XPhos as a ligand under inert atmospheres (40–100°C) are effective for analogous piperidine derivatives. For example, coupling reactions with cesium carbonate in tert-butanol can achieve high yields . Ensure rigorous purification via column chromatography and monitor intermediates using TLC or HPLC.
Q. How can structural confirmation of the compound be achieved in academic settings?
- Methodological Answer : Use a combination of IR spectroscopy (to confirm carbonyl and ester groups) and GC-MS (for molecular ion detection, even at low intensities, as seen in spiro-piperidine derivatives). For stereochemical confirmation, chiral HPLC or X-ray crystallography (as applied to similar piperidine derivatives) is recommended .
Q. What are the critical stability considerations for handling this compound?
- Methodological Answer : Store the compound at 2–8°C in inert, light-protected containers. Avoid prolonged exposure to moisture due to the hydrolytic sensitivity of the benzyl ester and chloro-acetyl groups. Degradation studies should include accelerated stability testing (e.g., 40°C/75% RH) monitored by HPLC .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of the chloro-acetyl group in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the electrophilicity of the chloro-acetyl moiety, predicting nucleophilic attack sites. Solvent effects (e.g., polar aprotic vs. protic) on reaction pathways should be simulated using software like Gaussian or ORCA . Validate predictions with kinetic studies under varying conditions.
Q. What experimental design principles address contradictions in reaction outcomes during scale-up?
- Methodological Answer : Contradictions often arise from heat/mass transfer inefficiencies. Use Design of Experiments (DoE) to optimize variables (e.g., temperature, stirring rate). For example, in multi-step syntheses of piperidine analogs, stepwise adjustments to reaction time (5.5–17 h) and temperature (93–96°C) resolved yield inconsistencies . Document deviations systematically using reaction databases.
Q. How can conformational analysis inform the compound’s biological interactions?
- Methodological Answer : X-ray crystallography (as applied to 1-(2-chlorobenzyl)piperidine derivatives) reveals preferred conformations of the piperidine ring and substituent orientations. Pair this with NMR-based NOE experiments to study solution-state dynamics. Such data can guide SAR studies for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
